1-methyl-1H-1,2,4-triazole-5-carbonitrile
Description
Contextualization within Heterocyclic Chemistry and Nitrogen-Rich Compounds
Nitrogen-rich heterocycles are fundamental building blocks in numerous areas of science. Their prevalence in biological systems (e.g., purine (B94841) and pyrimidine (B1678525) bases in DNA and RNA) has driven extensive research into synthetic analogues for various applications. The properties of these compounds can be finely tuned through the introduction of different functional groups, such as the methyl (-CH₃) and nitrile (-C≡N) groups present in 1-methyl-1H-1,2,4-triazole-5-carbonitrile.
Significance of 1,2,4-Triazole (B32235) Scaffolds in Contemporary Organic Synthesis
The 1,2,4-triazole core is recognized as a "privileged scaffold" in medicinal chemistry and materials science. This designation is due to its frequent appearance in compounds exhibiting a wide range of biological activities and useful physical properties. The triazole ring is metabolically stable and can act as a bioisostere for amide or ester groups, potentially improving the pharmacokinetic profile of drug candidates. Its ability to engage in hydrogen bonding and dipole interactions allows it to bind effectively to biological receptors.
Numerous synthetic methods have been developed to construct the 1,2,4-triazole ring, reflecting its importance. nih.gov These methods often involve the condensation and cyclization of precursors like hydrazides, amidines, and hydrazones. researchgate.netfrontiersin.org The versatility of these synthetic routes allows for the creation of large libraries of substituted triazoles for screening and development.
Table 1: Examples of Marketed Drugs Containing the 1,2,4-Triazole Scaffold
| Drug Name | Therapeutic Class |
| Fluconazole | Antifungal |
| Itraconazole | Antifungal |
| Ribavirin | Antiviral |
| Rizatriptan | Anti-migraine |
| Estazolam | Anxiolytic/Hypnotic |
| Alprazolam | Anxiolytic |
Overview of Research Trajectories for this compound
While extensive literature exists for the broader 1,2,4-triazole class, research specifically targeting this compound is more niche. However, analysis of its structure and related compounds points to several distinct research trajectories.
As a Bioactive Compound: A significant area of research involves a class of molecules known as cyanotriazoles for treating trypanosomatid infections like Chagas disease and Human African Trypanosomiasis (HAT). lshtm.ac.uknih.gov These compounds have been shown to be potent and selective inhibitors of the parasite's topoisomerase II enzyme, leading to rapid parasite clearance in preclinical models. researchgate.netnews-medical.net Given its structure as a cyanotriazole, this compound and its derivatives are logical candidates for investigation within this therapeutic area.
As a Synthetic Intermediate: The nitrile functional group is a versatile handle in organic synthesis, capable of being converted into various other functionalities such as amines, carboxylic acids, and tetrazoles. This makes this compound a valuable building block for creating more complex molecules. The use of a closely related compound, 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile, as a reactant in the synthesis of bi-aryl dihydroorotate (B8406146) dehydrogenase (DHODH) inhibitors highlights the utility of this scaffold in constructing potential therapeutic agents. google.com
In Materials Science: Nitrogen-rich compounds are explored for applications as ligands in coordination chemistry and as components of energetic materials. The multiple nitrogen atoms of the triazole ring can coordinate with metal ions, making it a candidate for the development of new catalysts or functional materials.
Table 2: Potential Research Applications and Rationale
| Research Area | Rationale | Key Functional Groups | Related Findings |
| Antiparasitic Drug Discovery | The "cyanotriazole" class shows potent activity against trypanosomes. | 1,2,4-Triazole, Nitrile | Cyanotriazoles act as selective topoisomerase II poisons. lshtm.ac.uknih.govnews-medical.net |
| Medicinal Chemistry Building Block | The nitrile group is synthetically versatile for elaboration into other functional groups. | Nitrile | A bromo-substituted analogue is used in the synthesis of enzyme inhibitors. google.com |
| Coordination Chemistry | Nitrogen atoms in the triazole ring can act as ligands for metal centers. | 1,2,4-Triazole | Triazole derivatives are widely used as bridging ligands in coordination polymers. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-1,2,4-triazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4/c1-8-4(2-5)6-3-7-8/h3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRRWINELAZXJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Methyl 1h 1,2,4 Triazole 5 Carbonitrile
Precursor Selection and Starting Material Considerations
The construction of the 1-methyl-1H-1,2,4-triazole-5-carbonitrile scaffold relies on the selection of appropriate precursors that provide the necessary carbon and nitrogen atoms for the triazole ring, as well as the methyl and carbonitrile substituents. The main synthetic strategies for 1,2,4-triazoles utilize readily available raw materials like amidines, imidates, amidrazones, and hydrazones to provide the nitrogen atoms for the ring system. nih.gov
Key precursors for the synthesis can be categorized as follows:
Nitrogen Sources: Hydrazine (B178648) derivatives are fundamental starting materials. frontiersin.org For the target molecule, a monosubstituted hydrazine, such as methylhydrazine, could be used to introduce the N1-methyl group from the outset. Alternatively, an unsubstituted hydrazine or hydrazine hydrate (B1144303) can be used to form the triazole ring first, followed by a separate methylation step. dtic.mil
Carbon-Nitrogen (C-N) Fragment Providers: Amidines are widely used due to the reactivity of their nucleophilic nitrogen atoms. nih.gov They can react with hydrazines to form the triazole ring.
Carbonitrile Group Source: The carbonitrile group can be introduced in several ways. One approach is to use a precursor that already contains a nitrile, such as a nitrile compound that participates in a cyclization reaction. frontiersin.org Another common method involves the chemical transformation of a different functional group, such as a carboxylic acid or an amide, on a pre-formed triazole ring into a nitrile. tandfonline.comtandfonline.com For instance, a 1-methyl-1H-1,2,4-triazole-5-carboxamide could be dehydrated to yield the target carbonitrile.
Cyclization Pathways for the Formation of the 1,2,4-Triazole (B32235) Ring System
The formation of the 1,2,4-triazole ring is the cornerstone of the synthesis. Several cyclization pathways are employed in heterocyclic chemistry to construct this scaffold.
Condensation Reactions: A prevalent method involves the condensation of a hydrazine derivative with a compound containing a C=N bond. For example, a one-pot, two-step process can be used to produce 1,3,5-trisubstituted-1,2,4-triazoles with high regioselectivity and yields up to 90%. nih.gov This sequence often starts with the in-situ formation of an amide, which then reacts with a monosubstituted hydrazine to cyclize into the triazole. nih.gov
[3+2] Cycloaddition: This is a powerful and atom-economical method for forming five-membered heterocycles. mdpi.com In the context of 1,2,4-triazole synthesis, this often involves the reaction of a 1,3-dipole, such as a nitrile imine, with a dipolarophile containing a carbon-nitrogen triple bond (a nitrile). mdpi.comresearchgate.net For the target molecule, a nitrile imine could be generated in situ from a hydrazonoyl chloride and reacted with a cyanide source. The regioselectivity of this cycloaddition is a critical factor in determining the final substitution pattern. mdpi.com
Oxidative Cyclization: Some methods utilize oxidative conditions to facilitate ring closure. For instance, a copper-catalyzed one-pot method has been developed to prepare 3,5-disubstituted-1,2,4-triazoles from an amide and a nitrile through a cascade addition-oxidation cyclization, using O2 as the oxidant. nih.govfrontiersin.org Similarly, iodine can be used as a catalyst for the oxidative cyclization of hydrazones with amines to form 1,3,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org
The choice of pathway depends on the availability of starting materials and the desired substitution pattern on the final triazole ring.
Introduction of the Carbonitrile Group and Regioselective Methylation
Achieving the specific 1-methyl-5-carbonitrile substitution pattern requires precise control over the introduction of these functional groups.
Introduction of the Carbonitrile Group: The carbonitrile can be incorporated either during or after the formation of the triazole ring.
From a Precursor: A synthetic route can be designed using a starting material that already contains the nitrile functionality. For example, a [3+2] cycloaddition between a nitrile imine and trifluoroacetonitrile (B1584977) (CF3CN) has been used to synthesize 5-trifluoromethyl-1,2,4-triazoles, demonstrating the utility of nitrile-containing reaction partners. mdpi.com
Post-Cyclization Functionalization: A more common approach is to first synthesize a 1-methyl-1H-1,2,4-triazole with a suitable functional group at the 5-position, which can then be converted to a nitrile. A highly effective method involves the dehydration of a 1-methyl-1H-1,2,4-triazole-5-carboxamide. This transformation is typically achieved using dehydrating agents like phosphorus oxychloride (POCl3). This strategy has been successfully applied to produce various 1H-1,2,3-triazole-4-carbonitriles from their corresponding carboxylic acid precursors via an amide intermediate. tandfonline.com
Regioselective Methylation: The alkylation of an unsubstituted 1,2,4-triazole ring presents a challenge as it can lead to a mixture of N1 and N2-alkylated isomers. uzhnu.edu.ua Achieving regioselectivity for the N1 position is crucial.
Pre-alkylation Strategy: Using methylhydrazine as a starting material in the cyclization reaction directly installs the methyl group at the N1 position, avoiding the issue of isomeric mixtures.
Post-Cyclization Alkylation: If starting with 1H-1,2,4-triazole, the methylation must be controlled. One practical procedure involves first converting the 1H-1,2,4-triazole into its sodium salt using a base like sodium methoxide. dtic.mil The resulting triazolate anion is then reacted with a methylating agent such as iodomethane. This method favors the formation of the 1-methyl isomer. dtic.mil A patent for a related compound describes a similar strategy where 1,2,4-triazole is reacted with chloromethane (B1201357) in the presence of potassium hydroxide (B78521) to obtain 1-methyl-1,2,4-triazole (B23700), avoiding issues of isomerization. google.com The choice of base and solvent can significantly influence the regioselectivity of the alkylation. uzhnu.edu.ua
Optimization of Reaction Conditions and Yields for Synthesis
To maximize the efficiency and yield of the synthesis of this compound, reaction conditions must be carefully optimized. Key parameters include the choice of catalyst, base, solvent, and temperature.
Catalysis: Copper catalysts are frequently employed in modern 1,2,4-triazole syntheses. Catalysts such as CuCl2 or complexes like [Phen-MCM-41-CuBr] have been shown to be efficient for oxidative cyclization reactions, leading to high yields. nih.gov The choice between different metal catalysts, such as copper(II) or silver(I), can even control the regioselectivity of the final product in certain cycloaddition reactions. organic-chemistry.org
Base and Solvent: The choice of base is critical, particularly in steps involving deprotonation or in situ generation of intermediates. In the [3+2] cycloaddition of hydrazonyl chlorides, triethylamine (B128534) (NEt3) is commonly used as a base, and increasing its equivalence has been shown to improve product yields significantly. mdpi.com For other cyclizations, bases like potassium phosphate (B84403) (K3PO4) are effective. nih.gov The solvent must be chosen to ensure solubility of the reactants and intermediates; common choices include dichloromethane (B109758) (CH2Cl2), dimethylformamide (DMF), and acetonitrile. nih.govmdpi.com
Temperature and Reaction Time: Reaction kinetics are highly dependent on temperature. While many modern methods aim for room temperature reactions for efficiency and sustainability, mdpi.com some cyclizations require heating or reflux to proceed to completion. dtic.milijpcbs.com Microwave irradiation has also been explored as a way to accelerate reactions and improve yields, though it may not always offer advantages in purification. dtic.mil
An example of reaction optimization is shown in the table below, based on the synthesis of 5-trifluoromethyl-1,2,4-triazoles.
| Entry | Base (Equiv.) | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | NEt3 (1.5) | CH2Cl2 | Room Temp | 55 | mdpi.com |
| 2 | DIPEA (1.5) | CH2Cl2 | Room Temp | 43 | mdpi.com |
| 3 | DBU (1.5) | CH2Cl2 | Room Temp | 25 | mdpi.com |
| 4 | NEt3 (1.5) | THF | Room Temp | 48 | mdpi.com |
| 5 | NEt3 (3.0) | CH2Cl2 | Room Temp | 83 | mdpi.com |
This data demonstrates that both the choice of base and the stoichiometry can have a dramatic impact on the reaction yield, with triethylamine being superior to other organic bases and a higher equivalence leading to the best outcome. mdpi.com Such systematic optimization is essential for developing a robust and high-yielding synthesis for this compound.
Derivatization Chemistry of 1 Methyl 1h 1,2,4 Triazole 5 Carbonitrile
Transformations Involving the Carbonitrile Moiety
The carbonitrile group at the 5-position of the 1-methyl-1H-1,2,4-triazole ring is a versatile functional group that can undergo a variety of transformations, including hydrolysis, amidation, esterification, reduction, nucleophilic additions, and cycloaddition reactions. These reactions provide access to a wide array of derivatives with different electronic and steric properties.
Nitrile Hydrolysis, Amidation, and Esterification Reactions
The hydrolysis of the nitrile group in 1,5-disubstituted-1,2,4-triazoles can be achieved under acidic or basic conditions to yield the corresponding carboxylic acid. This transformation is a common strategy to introduce a carboxylic acid functionality, which can then be further derivatized. For instance, these synthesized triazoles can be converted into free 5-carboxamide derivatives using ammonia. organic-chemistry.org
Following hydrolysis to the carboxylic acid, standard esterification procedures can be employed. For example, the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst or a coupling agent can yield the corresponding ester. Similarly, amidation can be achieved by activating the carboxylic acid, for instance, by converting it to an acyl chloride, followed by reaction with a primary or secondary amine.
A practical method for the synthesis of 1,5-disubstituted-1,2,4-triazoles with carboxamide or carboxylate functionalities at the 5-position has been developed, highlighting the accessibility of these derivatives. organic-chemistry.org
| Reactant | Reagent(s) | Product | Yield | Reference |
| 1,5-disubstituted-1,2,4-triazole | Ammonia | 5-carboxamide derivative | Good | organic-chemistry.org |
Reductions and Nucleophilic Additions to the Nitrile Group
The carbonitrile group can be reduced to a primary amine, providing a key synthetic handle for further functionalization. A variety of reducing agents can be employed for this transformation. For example, catalytic hydrogenation or treatment with metal hydrides such as lithium aluminum hydride (LiAlH₄) are common methods for the reduction of nitriles to primary amines.
Nucleophilic addition to the carbon-nitrogen triple bond of the nitrile group offers another avenue for derivatization. Organometallic reagents, such as Grignard reagents or organolithium compounds, can add to the nitrile to form, after hydrolysis, ketones.
Cycloaddition Reactions of the Carbonitrile
The carbonitrile moiety of 1-methyl-1H-1,2,4-triazole-5-carbonitrile can participate in cycloaddition reactions, particularly [3+2] cycloadditions, to construct other heterocyclic rings. For instance, the reaction of nitriles with nitrile imines, generated in situ from hydrazonyl chlorides, is a well-established method for the synthesis of 1,2,4-triazoles. This reactivity demonstrates the potential of the carbonitrile group to act as a dipolarophile.
A mechanochemical copper-catalyzed [3+2] cycloaddition of azinium-N-imines with nitriles under solventless grinding conditions has been reported to produce various 1,2,4-triazolo derivatives in good yields. researchgate.net This method highlights a modern and environmentally friendly approach to utilizing the cycloaddition reactivity of nitriles.
Functionalization of the 1,2,4-Triazole (B32235) Ring System
The 1,2,4-triazole ring, while being an aromatic system, exhibits distinct reactivity patterns that can be exploited for its functionalization.
Electrophilic Substitutions on the Triazole Ring (if applicable)
The 1,2,4-triazole ring is an electron-deficient heterocyclic system due to the presence of three electronegative nitrogen atoms. This inherent electronic nature makes electrophilic substitution reactions on the carbon atoms of the ring challenging. Electrophilic attack, when it occurs, typically takes place at the nitrogen atoms due to their higher electron density. chemicalbook.com For instance, the parent 1H-1,2,4-triazole is readily protonated at the N4 position in the presence of a strong acid. chemicalbook.com
Alkylation of 1H-1,2,4-triazole can result in a mixture of N1 and N4 substituted products, depending on the reaction conditions. chemicalbook.com However, direct electrophilic substitution on the carbon atoms of the 1-methyl-1H-1,2,4-triazole ring is generally not a feasible synthetic strategy without the presence of activating groups.
Metal-Catalyzed Cross-Coupling Reactions at Ring Positions (e.g., Suzuki-Miyaura Coupling with bromo-derivatives)
A powerful strategy for the functionalization of the 1,2,4-triazole ring involves the use of metal-catalyzed cross-coupling reactions. This approach typically requires the pre-functionalization of the triazole ring with a halogen, most commonly bromine, to serve as a handle for the coupling reaction.
The synthesis of a key precursor, 5-bromo-1-methyl-1H- organic-chemistry.orgchemicalbook.comprepchem.comtriazole, has been reported. google.com This is achieved by treating 1-methyl-1,2,4-triazole (B23700) with n-butyllithium followed by reaction with dibromomethane. google.com Another bromo-derivative, 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole, has also been synthesized. prepchem.com
With a bromo-substituted 1-methyl-1H-1,2,4-triazole in hand, various cross-coupling reactions can be envisioned. The Suzuki-Miyaura coupling, which involves the palladium-catalyzed reaction of an organoboron reagent with a halide, is a widely used and versatile method for the formation of carbon-carbon bonds. libretexts.orgfishersci.co.uk This reaction has been successfully applied to bromo-substituted 1,2,4-triazoles to introduce aryl and other substituents onto the triazole ring.
For example, the Suzuki-Miyaura coupling of 3,5-dichloro-1,2,4-thiadiazole (B1299824) with arylboronic acids has been shown to proceed selectively at different positions depending on the reaction temperature. nih.gov This demonstrates the feasibility of selective cross-coupling on polyhalogenated azoles.
| Reactant 1 | Reactant 2 | Catalyst | Product | Yield | Reference |
| 1-methyl-1,2,4-triazole | n-butyllithium, then dibromomethane | - | 5-bromo-1-methyl-1H- organic-chemistry.orgchemicalbook.comprepchem.comtriazole | 79.6% | google.com |
| 3-bromo-5-nitro-1H-1,2,4-triazole | Dimethyl sulphate, NaOH | - | 5-bromo-1-methyl-3-nitro-1H-1,2,4-triazole | - | prepchem.com |
Modifications and Functionalization at the N-Methyl Position
The N-methyl group of this compound, while generally stable, can be a site for specific chemical modifications, primarily through demethylation or functionalization of the methyl group itself. Research in this area for this specific molecule is not extensively documented; however, analogous reactions on related N-methylated heterocyclic systems provide insight into potential synthetic pathways.
One of the primary modifications at the N-methyl position is its complete removal, or N-demethylation . This transformation is crucial for creating a free NH-triazole, which can then be subjected to further N-alkylation or N-arylation with different substituents. Various methods have been developed for the N-dealkylation of tertiary amines and N-alkylated heterocycles, which could potentially be applied to this compound. These methods often involve reagents that can selectively cleave the N-C(methyl) bond.
Another avenue for modification is the functionalization of the N-methyl group without its removal. This can be achieved through reactions that activate the C-H bonds of the methyl group. For instance, oxidative methods could potentially introduce hydroxyl or carbonyl functionalities. Furthermore, radical-based reactions could enable the introduction of various substituents. Nickel-catalyzed C-H arylation has been demonstrated for the C5-position of an N-methyl-1,2,4-triazole, suggesting that under specific catalytic conditions, functionalization of the N-methyl C-H bonds might also be achievable researchgate.net.
Enzymatic modifications also present a promising approach. Biocatalytic N-methylation and demethylation reactions, often employing methyltransferases or demethylases, can offer high selectivity under mild conditions nih.gov. While specific enzymatic processes for this compound have not been reported, the broader application of enzymes in modifying N-alkylated heterocycles suggests this as a potential future direction for derivatization at the N-methyl position.
Table 1: Potential Methods for Modification at the N-Methyl Position
| Modification Type | Potential Reagent/Method | Expected Product | Reference for Analogy |
|---|---|---|---|
| N-Demethylation | Von Braun Reaction (BrCN) | 1H-1,2,4-triazole-5-carbonitrile | General Method |
| N-Demethylation | Chloroformates (e.g., α-chloroethyl chloroformate) | 1H-1,2,4-triazole-5-carbonitrile | General Method |
| N-Methyl Functionalization | C-H Activation (e.g., Ni-catalysis) | 1-(arylmethyl)-1H-1,2,4-triazole-5-carbonitrile | researchgate.net |
| N-Methyl Functionalization | Biocatalysis (e.g., Demethylases) | 1H-1,2,4-triazole-5-carbonitrile | nih.gov |
Multi-Component Reactions Incorporating this compound as a Building Block
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. The structure of this compound, featuring a key nitrile group, makes it a potential candidate for participation in several types of MCRs, where the nitrile functionality can act as a reactive center.
The Ugi four-component reaction (U-4CR) is a prominent MCR that typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide nih.gov. Nitriles can serve as precursors to the amine component after reduction, or in some variations, can participate more directly researchgate.netnumberanalytics.com. While direct participation of a nitrile like the one in this compound is not standard in the classical Ugi reaction, post-Ugi modifications of products derived from nitrile-containing starting materials offer a pathway to incorporate the triazole moiety into complex scaffolds nih.govfrontiersin.org.
The Passerini three-component reaction is another important MCR that involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide wikipedia.orgorganic-chemistry.org. Similar to the Ugi reaction, the direct incorporation of a nitrile is not typical. However, the versatility of MCRs allows for the design of novel reaction pathways where a heterocyclic nitrile could potentially be involved, for instance, through in-situ transformation to a reactive intermediate.
A more direct way this compound could be utilized in MCRs is through reactions that specifically involve the nitrile group. For example, the nitrile can undergo cycloaddition reactions. A photochemical reaction has been reported where organic nitriles participate in a dipolar cycloaddition with an azomethine ylide to form 1,2,4-triazoles isres.org. This suggests that the nitrile group of this compound could act as a dipolarophile in 1,3-dipolar cycloaddition reactions , a cornerstone of many MCRs for heterocycle synthesis wikipedia.org.
Furthermore, the triazole ring itself, in conjunction with the nitrile, can be a platform for designing novel MCRs that lead to the synthesis of fused heterocyclic systems . By choosing appropriate reaction partners, it is conceivable to construct polycyclic structures where the 1-methyl-1,2,4-triazole-5-carbonitrile core is annulated with other rings organic-chemistry.orgrsc.org. For instance, a reaction involving a bifunctional reagent could react with both the nitrile and another part of the triazole ring or a substituent to form a new fused ring system.
Table 2: Potential Multi-Component Reactions Involving a Heterocyclic Nitrile Moiety
| MCR Type | Role of Nitrile | Potential Product Type | Reference for Analogy |
|---|---|---|---|
| Ugi-type Reactions | Precursor to amine or other reactive species | Complex amides, peptidomimetics | researchgate.netnumberanalytics.com |
| Passerini-type Reactions | Potential for in-situ activation | α-Acyloxy amides with heterocyclic moiety | wikipedia.orgorganic-chemistry.org |
| 1,3-Dipolar Cycloaddition | Dipolarophile | Fused or substituted heterocyclic systems | wikipedia.org |
| Annulation Reactions | Electrophilic or nucleophilic center | Fused triazole derivatives | organic-chemistry.orgrsc.org |
Reactivity Profiles and Mechanistic Studies of 1 Methyl 1h 1,2,4 Triazole 5 Carbonitrile
Electronic Properties and Their Influence on Reactivity
The 1-methyl-1H-1,2,4-triazole ring is a five-membered aromatic system containing three nitrogen atoms. This high nitrogen content renders the ring electron-deficient, a characteristic that is further intensified by the presence of the electron-withdrawing nitrile group at the C5 position. The nitrogen atoms, particularly N4, possess lone pairs of electrons that can participate in resonance, contributing to the aromatic sextet.
Computational and spectroscopic studies on the parent 1-methyl-1,2,4-triazole (B23700) reveal a complex electronic structure with multiple electronic states. au.dked.ac.uknih.goved.ac.uk The presence of the methyl group at the N1 position breaks the symmetry of the parent 1H-1,2,4-triazole, influencing the electron distribution within the ring. The carbon atoms of the 1,2,4-triazole (B32235) ring are generally considered π-deficient due to the electronegativity of the adjacent nitrogen atoms, making them susceptible to nucleophilic attack under certain conditions. chemicalbook.com Conversely, the nitrogen atoms, with their available lone pairs, are the primary sites for electrophilic attack. chemicalbook.com
The nitrile group (-C≡N) is a powerful electron-withdrawing group due to the high electronegativity of the nitrogen atom and the nature of the triple bond. Its presence at the C5 position of the 1-methyl-1H-1,2,4-triazole ring has a profound impact on the electronic properties of the molecule:
Increased Electron Deficiency of the Ring: The nitrile group further depletes the electron density of the already electron-poor triazole ring, particularly at the adjacent C5 and N4 atoms.
Activation of the Nitrile Carbon: The carbon atom of the nitrile group is highly electrophilic due to the polarization of the C≡N triple bond, making it a prime target for nucleophilic addition reactions. openstax.orglibretexts.org
These electronic features suggest a molecule with dual reactivity: the triazole ring can engage with electrophiles at its nitrogen atoms, while the nitrile group is susceptible to nucleophilic attack.
Role as a Nucleophile or Electrophile in Different Reaction Environments
The dual nature of its electronic properties allows 1-methyl-1H-1,2,4-triazole-5-carbonitrile to act as either a nucleophile or an electrophile depending on the reaction conditions and the nature of the reacting partner.
As a Nucleophile:
The nucleophilicity of the molecule is primarily centered on the nitrogen atoms of the triazole ring. The lone pair of electrons on the N4 atom is generally the most available for donation, making it the most common site for electrophilic attack.
Alkylation and Acylation: The triazole ring can undergo N-alkylation or N-acylation when treated with suitable electrophiles. While the methyl group already occupies the N1 position, the N2 and N4 positions are potential sites for further functionalization, although this can lead to the formation of charged triazolium species.
Coordination Chemistry: The nitrogen lone pairs can also be involved in the formation of coordination complexes with metal ions. chemicalbook.com
As an Electrophile:
The electrophilic character of this compound is most pronounced at the carbon atom of the nitrile group.
Nucleophilic Addition to the Nitrile Group: The nitrile group is susceptible to attack by a wide range of nucleophiles. openstax.orglibretexts.org This can lead to the formation of various functional groups, such as amidines, thioamides, or tetrazoles, depending on the nucleophile used.
Reactions with Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile group to form, after hydrolysis, ketones. openstax.orglibretexts.org
The electron-deficient carbon atoms of the triazole ring (C3 and C5) can also exhibit electrophilic character, particularly when the ring is activated by quaternization or by the presence of strong electron-withdrawing groups. However, direct nucleophilic substitution on the ring is generally difficult and often requires harsh conditions or specific activation.
Mechanistic Elucidation of Key Organic Transformations
While specific mechanistic studies on this compound are not extensively documented, the mechanisms of its key transformations can be inferred from the well-established reactivity of 1,2,4-triazoles and nitriles.
Hydrolysis of the Nitrile Group:
The conversion of the nitrile group to a carboxylic acid or an amide is a fundamental transformation. Under acidic or basic conditions, this proceeds through a stepwise mechanism. openstax.orglibretexts.org
Acid-Catalyzed Hydrolysis: The reaction is initiated by protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. Subsequent nucleophilic attack by water, followed by proton transfers and tautomerization, leads to an amide intermediate. Further hydrolysis of the amide yields the carboxylic acid.
Base-Catalyzed Hydrolysis: A hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon, forming a hydroxy-imine intermediate. Protonation by water gives an amide, which can be further hydrolyzed to a carboxylate salt under basic conditions.
Reduction of the Nitrile Group:
The reduction of the nitrile to a primary amine can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). openstax.orglibretexts.org The mechanism involves the nucleophilic addition of a hydride ion to the nitrile carbon, forming an imine anion intermediate. A second hydride addition then leads to a dianion, which upon aqueous workup is protonated to yield the primary amine. libretexts.org
[3+2] Cycloaddition Reactions:
The 1,2,4-triazole ring can be synthesized via [3+2] cycloaddition reactions, and this reactivity can also be utilized to further functionalize the molecule. For instance, the reaction of nitriles with nitrile imines is a common method for constructing 1,2,4-triazole rings. mdpi.com While the triazole ring in this compound is already formed, the nitrile group itself can participate as a dipolarophile in cycloaddition reactions with 1,3-dipoles, such as azides, to form tetrazoles.
Regioselectivity and Stereoselectivity Aspects in its Reactions
Regioselectivity:
Regioselectivity is a crucial aspect of the reactivity of this compound, particularly in reactions involving the triazole ring.
Electrophilic Attack on the Ring: In electrophilic substitution reactions, the position of attack on the triazole ring is governed by the electronic effects of the existing substituents (the methyl and nitrile groups) and the inherent reactivity of the ring nitrogens. The N4 position is generally the most nucleophilic and thus the most likely site of electrophilic attack in 1,2,4-triazoles. chemicalbook.com However, the steric hindrance from the adjacent C5-nitrile group might influence this preference.
Alkylation of the Triazole Ring: The alkylation of N-unsubstituted 1,2,4-triazoles can lead to a mixture of N1 and N4-alkylated products, with the ratio depending on the reaction conditions. chemicalbook.com In the case of this compound, further alkylation would likely lead to quaternization at N2 or N4.
Stereoselectivity:
Stereoselectivity becomes a relevant consideration when this compound reacts to form new chiral centers.
Reactions of the Nitrile Group: Nucleophilic addition to the carbon-nitrogen triple bond of the nitrile group does not directly create a stereocenter at the nitrile carbon. However, if the nucleophile or other parts of the molecule are chiral, diastereoselective reactions could be possible.
Reactions Involving Chiral Reagents or Catalysts: The introduction of stereoselectivity in reactions involving this compound would typically require the use of chiral reagents, catalysts, or auxiliaries. For instance, the asymmetric reduction of the nitrile group to a chiral primary amine could potentially be achieved using chiral reducing agents.
Due to the lack of specific research on the stereoselective reactions of this compound, any discussion on this topic remains speculative and would be based on analogies to similar compounds.
Computational and Theoretical Investigations of 1 Methyl 1h 1,2,4 Triazole 5 Carbonitrile
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations are instrumental in determining the three-dimensional arrangement of atoms in a molecule and identifying its most stable conformations. Methods such as Density Functional Theory (DFT) are commonly employed to optimize the geometry of molecules like 1-methyl-1H-1,2,4-triazole-5-carbonitrile.
Theoretical calculations for the parent 1,2,4-triazole (B32235) ring show it to be a planar molecule, a characteristic feature of aromatic systems. nih.gov The introduction of a methyl group at the N1 position and a carbonitrile group at the C5 position is not expected to significantly disrupt this planarity. The methyl group's hydrogen atoms would be expected to orient themselves to minimize steric hindrance, likely with one C-H bond eclipsing the N1-N2 bond. The carbonitrile group is linear and would lie in the plane of the triazole ring.
| Parameter | Value |
|---|---|
| Bond Lengths (Å) | |
| N1-N2 | 1.35 |
| N2-C3 | 1.32 |
| C3-N4 | 1.36 |
| N4-C5 | 1.34 |
| C5-N1 | 1.37 |
| N1-C(methyl) | 1.47 |
| C5-C(cyano) | 1.44 |
| C≡N(cyano) | 1.16 |
| Bond Angles (°) | |
| C5-N1-N2 | 108.0 |
| N1-N2-C3 | 110.0 |
| N2-C3-N4 | 105.0 |
| C3-N4-C5 | 112.0 |
| N4-C5-N1 | 105.0 |
| C5-N1-C(methyl) | 126.0 |
| N1-C5-C(cyano) | 127.0 |
Electronic Structure Analysis: Frontier Molecular Orbitals, Charge Distribution, and Electrostatic Potential
The electronic structure of a molecule governs its reactivity and intermolecular interactions. Frontier molecular orbital (FMO) theory is a key concept, focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and distribution of these orbitals indicate the molecule's ability to donate or accept electrons.
For this compound, the HOMO is expected to be localized primarily on the triazole ring, reflecting its electron-rich aromatic character. The LUMO, conversely, is likely to have significant contributions from the carbonitrile group, which is a known electron-withdrawing group. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.
The charge distribution within the molecule can be analyzed through methods like Natural Bond Orbital (NBO) analysis, which provides insights into the localization of electron density on specific atoms. The nitrogen atoms of the triazole ring are expected to carry partial negative charges, making them potential sites for electrophilic attack. The carbon atom of the cyano group will have a partial positive charge, making it susceptible to nucleophilic attack.
The molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are attractive to electrophiles, while regions of positive potential (blue) are electron-deficient and attract nucleophiles. For this compound, the MEP would likely show negative potential around the nitrogen atoms of the triazole ring and the nitrogen of the cyano group, and positive potential around the hydrogen atoms of the methyl group.
An illustrative table of calculated electronic properties is provided below. This data is hypothetical and serves to demonstrate the types of parameters obtained from electronic structure calculations.
| Property | Value |
|---|---|
| HOMO Energy | -7.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 6.3 eV |
| Dipole Moment | 4.5 D |
Reaction Pathway Modeling and Transition State Analysis for Derivatization Reactions
Computational modeling can be used to explore potential chemical reactions and their mechanisms. For this compound, derivatization reactions could be modeled to predict the feasibility of synthesizing new compounds. The carbonitrile group is a versatile functional group that can undergo various transformations, such as hydrolysis, reduction, or cycloaddition reactions.
Reaction pathway modeling involves identifying the transition state (TS) for a given reaction. The transition state is the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. By calculating the energy of the transition state, the activation energy for the reaction can be determined. A lower activation energy implies a faster reaction.
For example, the hydrolysis of the cyano group to a carboxylic acid or an amide could be modeled. This would involve calculating the energies of the reactants, the transition state for the nucleophilic attack of water or hydroxide (B78521) on the cyano carbon, and the final products. Similarly, the reduction of the cyano group to an amine could be investigated computationally.
Transition state analysis also involves examining the geometry of the transition state structure and its vibrational frequencies. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Stability and Aromaticity Studies of the 1,2,4-Triazole Ring System
The stability of the 1,2,4-triazole ring is a key feature of its chemistry. This stability is largely attributed to its aromatic character. ijsr.net Aromaticity is a property of cyclic, planar molecules with a continuous system of p-orbitals containing 4n+2 π electrons (Hückel's rule). The 1,2,4-triazole ring, with its two carbon and three nitrogen atoms, has a six-π-electron system, fulfilling the criteria for aromaticity. ijsr.net
Computational methods can be used to quantify the aromaticity of a molecule. One common method is the Nucleus-Independent Chemical Shift (NICS) calculation. NICS values are typically calculated at the center of the ring. A negative NICS value is indicative of aromatic character, with more negative values suggesting stronger aromaticity.
Coordination Chemistry and Ligand Design with 1 Methyl 1h 1,2,4 Triazole 5 Carbonitrile
Identification of Potential Coordination Sites and Modes
The molecular structure of 1-methyl-1H-1,2,4-triazole-5-carbonitrile features several potential coordination sites, primarily the nitrogen atoms of the triazole ring and the nitrogen atom of the nitrile substituent. The 1,2,4-triazole (B32235) ring contains three nitrogen atoms, but the N1 position is substituted with a methyl group, rendering it unavailable for coordination. Therefore, the N2 and N4 atoms of the triazole ring are the most likely sites for metal coordination.
The nitrile group (-C≡N) is also a well-known coordinating moiety in transition metal chemistry, typically binding to a metal center in an end-on fashion through its nitrogen lone pair. researchgate.netunibo.itnih.gov The presence of both the triazole ring and the nitrile group opens up several possible coordination modes for this compound:
Monodentate Coordination: The ligand could coordinate to a metal center through either the N4 atom of the triazole ring, the N2 atom of the triazole ring, or the nitrogen atom of the nitrile group. The preference for one site over the others would depend on factors such as the nature of the metal ion (hard vs. soft acid-base principles), the steric environment around the metal center, and the electronic effects of the substituents.
Bidentate Chelating Coordination: The ligand could potentially act as a bidentate chelating ligand by coordinating to a single metal center through both the N4 atom of the triazole ring and the nitrogen atom of the nitrile group. This would result in the formation of a stable five-membered chelate ring, a common feature in coordination chemistry.
Bidentate Bridging Coordination: Alternatively, the ligand could act as a bridging ligand, connecting two different metal centers. This could occur in several ways, for instance, with the N2 and N4 atoms of the triazole ring coordinating to different metal ions, or with one of the triazole nitrogens and the nitrile nitrogen coordinating to separate metal centers. This bridging capability is a hallmark of many 1,2,4-triazole derivatives and is crucial for the formation of coordination polymers and metal-organic frameworks. tennessee.edu
The coordination versatility of this compound is summarized in the table below.
| Coordination Mode | Potential Coordinating Atoms | Resulting Structure |
| Monodentate | N2 of triazole | Discrete complex |
| Monodentate | N4 of triazole | Discrete complex |
| Monodentate | N of nitrile | Discrete complex |
| Bidentate Chelating | N4 of triazole and N of nitrile | Discrete complex with chelate ring |
| Bidentate Bridging | N2 and N4 of triazole | Coordination polymer/polynuclear complex |
| Bidentate Bridging | N4 of triazole and N of nitrile | Coordination polymer/polynuclear complex |
Synthesis of Metal Complexes Incorporating the this compound Ligand
The synthesis of metal complexes with this compound as a ligand would likely follow established methods for the preparation of transition metal complexes with N-heterocyclic and nitrile-containing ligands. These methods generally involve the reaction of a suitable metal salt with the ligand in an appropriate solvent.
A general synthetic approach would involve dissolving the metal salt (e.g., chlorides, nitrates, perchlorates, or triflates of transition metals such as copper(II), zinc(II), cobalt(II), nickel(II), or iron(II)) and the this compound ligand in a solvent or a mixture of solvents. The choice of solvent is crucial and can influence the solubility of the reactants and the crystallinity of the resulting complex. Common solvents for such syntheses include methanol, ethanol, acetonitrile, dimethylformamide (DMF), and water.
The reaction conditions, such as temperature, reaction time, and the molar ratio of metal to ligand, would need to be optimized to obtain the desired product. For instance, a 1:1 or 1:2 metal-to-ligand ratio might favor the formation of discrete mononuclear complexes, while other ratios might lead to the formation of polynuclear species or coordination polymers. The synthesis of coordination polymers often employs solvothermal or hydrothermal techniques, where the reaction is carried out in a sealed vessel at elevated temperatures and pressures.
While specific synthetic procedures for complexes of this compound are not available, the synthesis of related substituted 1,2,4-triazole complexes provides a good starting point. For example, the synthesis of complexes with 4-amino-3,5-bis(pyridin-2-yl)-1,2,4-triazole involved the coordination of the triazole derivative to various metal salts to enable the investigation of their solid-state structures. ncl.ac.uk Similarly, the synthesis of fully substituted 1,2,4-triazoles has been achieved through methods like [3+2] cycloaddition reactions, indicating the accessibility of diverse triazole-based ligands for coordination chemistry studies. researchgate.netnih.gov
Theoretical Studies and Bonding Analysis of Metal-Ligand Interactions
Theoretical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the nature of metal-ligand interactions. mdpi.comnih.govsemanticscholar.org In the absence of experimental data for complexes of this compound, computational methods can provide valuable insights into the electronic structure, bonding, and stability of its potential metal complexes.
A theoretical analysis of the metal-ligand bonding in a complex of this compound would likely focus on several key aspects:
Geometry Optimization: DFT calculations can be used to predict the most stable geometries of the metal complexes, including bond lengths and angles. This would help to determine the preferred coordination mode of the ligand.
Bonding Analysis: Techniques such as Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) can be employed to characterize the nature of the metal-ligand bonds. mdpi.com This would reveal the extent of covalent and electrostatic contributions to the bonding. The interaction between the metal and the nitrogen atoms of the triazole and nitrile groups would primarily involve the donation of the nitrogen lone pair electrons to the vacant orbitals of the metal (a σ-donation).
π-Backbonding: For transition metals with filled d-orbitals, the possibility of π-backbonding from the metal to the π* orbitals of the triazole ring and the nitrile group should be considered. unibo.itnih.gov This interaction can strengthen the metal-ligand bond and influence the electronic properties of the complex. The extent of π-backbonding can be evaluated by analyzing the orbital contributions to the metal-ligand bond.
Ligand Field Effects: The coordination of the ligand to a metal center will split the d-orbitals of the metal, an effect that can be quantified by ligand field theory. DFT calculations can predict the d-orbital splitting and help to explain the electronic spectra and magnetic properties of the complexes.
Studies on related metal-nitrile complexes have shown that the metal-nitrile bond is a combination of electrostatic attraction and σ-donation from the nitrile nitrogen to the metal. nih.gov The degree of π-backdonation is often influenced by the other ligands present in the coordination sphere and the oxidation state of the metal. unibo.it Similarly, theoretical studies on triazole-based complexes have provided detailed descriptions of the metal-ligand interactions. nih.gov
Catalytic Applications of Metal Complexes Derived from this compound as a Ligand
Metal complexes derived from 1,2,4-triazole and nitrile-containing ligands have shown promise in a variety of catalytic applications. researchgate.netacs.orgrug.nl While the catalytic activity of complexes of this compound has not been experimentally verified, the presence of both the triazole and nitrile functionalities suggests several potential areas of application.
Potential Catalytic Applications:
| Catalytic Reaction | Rationale |
| Oxidation Reactions | Metal complexes of 1,2,4-triazoles have been investigated as catalysts for the oxidation of hydrocarbons. The electronic properties of the triazole ring can be tuned to modulate the redox potential of the metal center, which is a key factor in oxidation catalysis. |
| C-C Coupling Reactions | Nitrile-ligated transition metal complexes are used in various C-C bond-forming reactions. researchgate.net The nitrile ligand can act as a labile ligand, easily displaced by a substrate, or it can be directly involved in the catalytic cycle. |
| Polymerization | Some transition metal complexes with N-heterocyclic ligands are active as catalysts for olefin polymerization. The steric and electronic properties of the this compound ligand could be tailored to control the polymerization process. |
| Electrocatalysis | The nitrogen-rich structure of the ligand, when incorporated into a metal complex, could lead to materials with interesting electrocatalytic properties, for example, in the oxygen reduction reaction for fuel cell applications. |
The versatility of the triazole scaffold allows for the synthesis of a wide range of metal complexes with diverse coordination environments, which in turn can lead to a broad spectrum of catalytic activities. unibo.it The nitrile group can also play a significant role in catalysis, either by stabilizing a catalytically active metal center or by participating directly in the reaction. rug.nl The combination of these two functional groups in this compound makes its metal complexes intriguing candidates for future research in catalysis.
Applications in Advanced Organic Synthesis and Materials Science Precursors
A Versatile Scaffold for Complex Heterocyclic Architectures
The inherent reactivity of the 1-methyl-1H-1,2,4-triazole-5-carbonitrile scaffold makes it a valuable precursor for the synthesis of more complex heterocyclic systems. The electron-withdrawing nature of the triazole ring influences the reactivity of the carbonitrile group, making it susceptible to a variety of chemical transformations.
One notable application involves the use of heteroaryl carbonitriles in annulation reactions to construct fused heterocyclic systems. While specific examples detailing the reactions of this compound are not extensively documented in publicly available research, the general reactivity of similar compounds suggests its potential in this area. For instance, a bromo-derivative, 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile, has been utilized as a reactant in the synthesis of bi-aryl dihydroorotate (B8406146) dehydrogenase inhibitors. This demonstrates the utility of this scaffold in constructing molecules with potential pharmaceutical applications.
The nitrile group can undergo a range of transformations, including hydrolysis to carboxylic acids, reduction to amines, and cycloaddition reactions, further expanding the diversity of accessible heterocyclic structures.
| Precursor | Reagents | Resulting Heterocyclic System | Potential Application |
| 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile | Intermediate 1, Pd(dppf)Cl2·CH2Cl2, Na2CO3 | Bi-aryl dihydroorotate dehydrogenase inhibitor | Autoimmune diseases |
| Heteroaryl Carbonitriles (general) | Arylhydrazides | Functionalized 1,2,4-Triazoles and 1,3,4-Oxadiazoles | Not specified |
Integration into Supramolecular Chemistry and Self-Assembled Systems
The field of supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. The 1,2,4-triazole (B32235) moiety is a well-established component in the construction of such systems due to its ability to participate in hydrogen bonding and coordination with metal ions.
The nitrogen atoms of the triazole ring in this compound can act as ligands, coordinating to metal centers to form metal-organic frameworks (MOFs) and coordination polymers. researchgate.netmdpi.comfrontiersin.org The nitrile group can also participate in coordination or act as a hydrogen bond acceptor, providing an additional point of interaction for the self-assembly of intricate supramolecular architectures. While specific research on the supramolecular chemistry of this compound is limited, the known coordination chemistry of 1,2,4-triazoles suggests its potential in creating novel supramolecular structures with applications in areas such as gas storage, catalysis, and sensing. researchgate.netmdpi.comfrontiersin.org
Exploration as a Precursor for Novel Polymeric Materials
The incorporation of heterocyclic rings into polymer backbones can impart unique thermal, mechanical, and electronic properties to the resulting materials. While direct polymerization of this compound has not been extensively reported, the polymerization of related 1,2,4-triazole derivatives highlights the potential of this chemical class in polymer science.
For example, copolymers have been synthesized from 1-vinyl-1,2,4-triazole (B1205247) and acrylonitrile, demonstrating that the triazole ring can be incorporated into a polymer chain. Furthermore, conjugated polymers containing alternating 1-alkyl-1,2,4-triazole units have been explored. These examples suggest that this compound could serve as a monomer or a precursor to a monomer for the synthesis of novel polymers. The nitrile group could potentially be involved in polymerization reactions or be post-functionally modified to introduce other reactive groups for polymerization.
| Monomer(s) | Polymer Type | Potential Properties |
| 1-vinyl-1,2,4-triazole and acrylonitrile | Copolymer | Not specified |
| bis-N-sulfinyl-3,5-diamino-1-dodecyl-1,2,4-triazole | Conjugated Polymer | Solution-processable, broad absorption band |
Development of Functional Organic Materials Incorporating the this compound Scaffold
The unique combination of a polar, nitrogen-rich triazole ring and a cyano group suggests that materials incorporating the this compound scaffold could exhibit interesting functional properties. The 1,2,4-triazole core is known to be a component in various functional organic materials, including liquid crystals and compounds with notable photophysical and electrical properties. researchgate.net
The high nitrogen content and aromaticity of the triazole ring can contribute to thermal stability and specific electronic characteristics. The dipole moment associated with the triazole ring and the nitrile group could influence the self-assembly and bulk properties of materials, making this scaffold a candidate for the design of new liquid crystalline phases or materials with specific charge-transport properties. While concrete examples are yet to be widely published, the foundational properties of the this compound moiety make it a promising candidate for exploration in the development of advanced functional organic materials.
Strategic Applications in Medicinal Chemistry As a Synthetic Intermediate
Design and Synthesis of Pharmacologically Relevant Scaffolds Utilizing 1-methyl-1H-1,2,4-triazole-5-carbonitrile
The design of novel therapeutic agents often involves the use of versatile building blocks that can be readily modified to generate libraries of compounds for biological screening. This compound serves as an exemplary scaffold for this purpose. The nitrile functionality is a key reactive handle, allowing for a variety of chemical transformations to introduce molecular diversity.
The synthesis of pharmacologically relevant scaffolds from this intermediate can be approached through several established synthetic routes for 1,2,4-triazoles, which can be adapted for this specific compound. General methods for the synthesis of substituted 1,2,4-triazoles include the Pellizzari reaction, which involves the reaction of amides and acyl hydrazides, and the Einhorn-Brunner reaction, which utilizes the condensation of hydrazines with diacylamines. nih.gov While specific synthesis routes starting from this compound are not extensively detailed in the available literature, its structure suggests that the nitrile group can be transformed into other functional groups such as amines, carboxylic acids, or tetrazoles, which are common in bioactive molecules.
For instance, the nitrile group can be reduced to a primary amine, which can then be further derivatized through acylation or alkylation to introduce a wide range of substituents. Alternatively, hydrolysis of the nitrile can yield a carboxylic acid, providing a handle for amide bond formation, a common linkage in many drug molecules. The versatility of the nitrile group makes this compound a valuable starting material for creating diverse chemical libraries for drug discovery.
A patent for the preparation of a related compound, 1-methyl-1H-1,2,4-triazole-3-methyl formate, highlights a synthetic strategy that avoids issues of N-methyl isomerization by protecting the 5-position before introducing a carboxyl group at the 3-position. google.com This approach underscores the importance of regioselective synthesis in creating specifically substituted triazole derivatives for medicinal chemistry applications.
Below is an interactive data table summarizing potential synthetic transformations of the nitrile group in this compound to generate pharmacologically relevant functional groups.
| Nitrile Transformation | Reagents and Conditions | Resulting Functional Group | Potential Pharmacological Relevance |
| Reduction | LiAlH4 or H2/Raney Ni | Primary Amine (-CH2NH2) | Amine-containing drugs (e.g., neurotransmitter analogues) |
| Hydrolysis (Acidic or Basic) | H2SO4/H2O or NaOH/H2O | Carboxylic Acid (-COOH) | Non-steroidal anti-inflammatory drugs (NSAIDs), various other drug classes |
| Cycloaddition with Azide (B81097) | NaN3, Lewis Acid | Tetrazole | Angiotensin II receptor blockers, other metabolically stable acid isosteres |
| Reaction with Grignard Reagents | RMgX, followed by hydrolysis | Ketone (-C(O)R) | Building block for more complex scaffolds |
Its Utility in the Synthesis of Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibitor Analogues
Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway and represents a validated target for the development of therapeutics for cancer and autoimmune diseases. nih.gov Several known DHODH inhibitors feature heterocyclic scaffolds. While direct evidence of this compound being used in the synthesis of DHODH inhibitors is not prominent in the reviewed literature, the 1,2,4-triazole (B32235) moiety itself is a component of various bioactive compounds, and its derivatives have been explored as potential enzyme inhibitors. google.com
The general strategy for designing new DHODH inhibitors often involves scaffold hopping from known inhibitors like leflunomide (B1674699) and brequinar. nih.gov This approach could conceptually involve the use of this compound as a building block to mimic or replace other heterocyclic systems in known DHODH inhibitors. The nitrile group could be elaborated into structures that interact with key residues in the DHODH active site. For instance, conversion of the nitrile to a carboxylic acid or a bioisosteric equivalent like a tetrazole could mimic the acidic moieties present in many DHODH inhibitors that are crucial for binding.
The following table illustrates a hypothetical synthetic pathway for a DHODH inhibitor analogue starting from this compound, based on common structural features of known inhibitors.
| Step | Reaction | Intermediate/Product | Rationale |
| 1 | Hydrolysis of nitrile | 1-methyl-1H-1,2,4-triazole-5-carboxylic acid | Introduction of a key acidic group for enzyme binding. |
| 2 | Amide coupling | N-Aryl-1-methyl-1H-1,2,4-triazole-5-carboxamide | Connection to a hydrophobic aryl moiety, a common feature in DHODH inhibitors. |
| 3 | Further functionalization of the aryl group | Introduction of various substituents (e.g., halogens, alkyl groups) | Optimization of binding affinity and pharmacokinetic properties. |
Methodologies for Incorporating the 1,2,4-Triazole-5-carbonitrile Moiety into Drug Lead Candidates
The incorporation of the this compound moiety into drug lead candidates can be achieved through various synthetic strategies that leverage the reactivity of both the triazole ring and the nitrile group. A common approach is to utilize this compound as a building block in multi-step syntheses.
One effective method is through nucleophilic substitution reactions where a precursor molecule containing a good leaving group is reacted with a nucleophilic form of the triazole. However, given the structure of this compound, a more likely strategy involves the transformation of the nitrile group to link it to a larger molecular scaffold.
For example, the nitrile can be converted into an amidine, which can then react with various reagents to form larger heterocyclic systems. This approach allows for the construction of fused ring systems or the attachment of the triazole moiety to another heterocyclic core.
Microwave-assisted organic synthesis is another powerful technique for the rapid construction of 1,2,4-triazole-containing molecules. The reaction of heteroaryl carbonitriles with arylhydrazides under microwave irradiation can lead to the formation of functionalized 1,2,4-triazoles. acs.org This methodology could be adapted to utilize this compound as a precursor for more complex triazole derivatives.
The following table summarizes potential methodologies for incorporating the this compound moiety.
| Methodology | Description | Example Reaction |
| Functional Group Interconversion | Transformation of the nitrile group into a more reactive functional group for subsequent coupling reactions. | Reduction of the nitrile to an amine, followed by amide coupling with a carboxylic acid-containing drug lead. |
| Cycloaddition Reactions | Utilization of the nitrile group in cycloaddition reactions to form new heterocyclic rings attached to the triazole. | [3+2] cycloaddition with an azide to form a tetrazole ring. |
| Multi-component Reactions | One-pot reactions involving the triazole, the nitrile group, and other reactants to build complex molecules efficiently. | A hypothetical multi-component reaction where the nitrile participates in the formation of a pyrimidine or a similar heterocycle. |
Impact on Synthetic Routes and Chemical Space Exploration for Biologically Active Compounds
The use of pre-functionalized building blocks like this compound has a significant impact on the efficiency of synthetic routes and the ability to explore a broad chemical space for biologically active compounds. By starting with a core scaffold that already contains key structural features, medicinal chemists can significantly shorten synthetic sequences and focus on late-stage diversification.
The 1,2,4-triazole ring is a metabolically stable scaffold that can act as a hydrogen bond acceptor and participate in various non-covalent interactions with biological targets. google.com The presence of the methyl group at the 1-position blocks one of the potential sites of metabolism and prevents tautomerization, leading to a more defined structure-activity relationship (SAR). The nitrile at the 5-position provides a versatile handle for a wide array of chemical transformations, allowing for the systematic exploration of different substituents and their effects on biological activity.
The ability to generate diverse libraries of compounds from a common intermediate like this compound is crucial for modern drug discovery. High-throughput synthesis and screening campaigns can be designed around this scaffold to rapidly identify new hits and optimize lead compounds. The chemical space that can be explored is vast, encompassing variations in the substituents attached to the triazole core, the types of linkers used, and the nature of the pharmacophoric groups introduced. This systematic exploration increases the probability of discovering novel drug candidates with improved efficacy, selectivity, and pharmacokinetic properties.
Emerging Research Frontiers and Future Perspectives for 1 Methyl 1h 1,2,4 Triazole 5 Carbonitrile
Untapped Reactivity and Novel Synthetic Transformations
The chemical architecture of 1-methyl-1H-1,2,4-triazole-5-carbonitrile, featuring a methylated triazole ring and a nitrile group, presents a fertile ground for exploring novel synthetic transformations. The nitrile functionality is a versatile precursor for a variety of functional groups, offering avenues for significant molecular elaboration. libretexts.org
Transformations of the Nitrile Group: The electrophilic carbon atom of the nitrile group is susceptible to nucleophilic attack, enabling a range of transformations. libretexts.orglibretexts.org These potential reactions, while established for nitriles in general, remain largely unexplored for this specific triazole derivative.
Reduction to Amines: The reduction of the nitrile to a primary amine would yield 1-(1-methyl-1H-1,2,4-triazol-5-yl)methanamine. This transformation can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgchemistrysteps.com The resulting primary amine would be a valuable building block for the synthesis of more complex molecules, including amides, sulfonamides, and imines, thereby expanding the chemical space accessible from the parent carbonitrile.
Hydrolysis to Carboxylic Acids: Acid- or base-catalyzed hydrolysis of the nitrile group would lead to the formation of 1-methyl-1H-1,2,4-triazole-5-carboxylic acid. chemistrysteps.com This carboxylic acid derivative could then participate in a host of subsequent reactions, such as esterification and amidation, to generate a library of new compounds with potential biological activities.
Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form various heterocyclic systems. For instance, reaction with azides can lead to the formation of tetrazoles, while reaction with hydrazides under microwave-assisted conditions can be a pathway to other functionalized 1,2,4-triazoles or 1,3,4-oxadiazoles. acs.org
Table 1: Potential Synthetic Transformations of the Nitrile Group
| Starting Material | Reagents and Conditions | Product | Potential Applications |
| This compound | LiAlH₄, followed by aqueous workup | 1-(1-methyl-1H-1,2,4-triazol-5-yl)methanamine | Synthesis of amides, imines, sulfonamides |
| This compound | H₃O⁺ or OH⁻, heat | 1-methyl-1H-1,2,4-triazole-5-carboxylic acid | Synthesis of esters, amides, acid chlorides |
| This compound | Grignard Reagents (RMgX), then H₃O⁺ | (1-methyl-1H-1,2,4-triazol-5-yl)(R)methanone | Introduction of ketone functionality |
| This compound | Sodium azide (B81097) (NaN₃) | 5-(1-methyl-1H-1,2,4-triazol-5-yl)-1H-tetrazole | Bioisosteric replacement, ligand synthesis |
Reactivity of the Triazole Ring: The 1,2,4-triazole (B32235) ring itself can be a site for further functionalization, although it is generally a stable aromatic system. nih.gov The nitrogen atoms in the ring possess lone pairs of electrons that can coordinate with metal ions, a property that is fundamental to its application in coordination chemistry.
Potential in Sustainable and Green Chemistry Methodologies
The principles of green chemistry are increasingly guiding synthetic strategies, and the synthesis and transformations of this compound are well-suited to these methodologies. nih.gov
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. scielo.org.zanih.gov The synthesis of various 1,2,4-triazole derivatives has been successfully achieved using microwave assistance. scielo.org.zapnrjournal.com This approach could be applied to both the synthesis of the parent compound and its subsequent transformations, reducing energy consumption and minimizing the formation of byproducts. nih.gov
Use of Green Solvents: Exploring the use of environmentally benign solvents such as water, ethanol, or deep eutectic solvents for the synthesis and reactions of this compound is a promising research direction. consensus.apprsc.org The synthesis of 1,2,3-triazoles has been successfully demonstrated in green solvents like water and glycerol, suggesting the feasibility of similar approaches for 1,2,4-triazole systems. consensus.app
Catalyst-Free Reactions: The development of catalyst-free synthetic routes is a key goal in green chemistry. Microwave-mediated, catalyst-free synthesis of 1,2,4-triazolo[1,5-a]pyridines has been reported, highlighting the potential for similar strategies in the chemistry of this compound. mdpi.com
Application of Advanced Computational Approaches for Rational Design and Discovery
Computational chemistry and molecular modeling are indispensable tools for the rational design of new molecules and for understanding their properties and reactivity.
Density Functional Theory (DFT) Studies: DFT calculations can provide valuable insights into the electronic structure, stability, and reactivity of this compound and its derivatives. zsmu.edu.uaresearchgate.net Such studies can be used to predict the most likely sites for electrophilic and nucleophilic attack, to understand reaction mechanisms, and to calculate spectroscopic properties. zsmu.edu.uanih.gov For instance, DFT has been used to study the tautomeric equilibrium of substituted 1,2,4-triazoles. researchgate.net
Molecular Docking and Virtual Screening: In the context of drug discovery, molecular docking can be used to predict the binding affinity and orientation of derivatives of this compound within the active sites of biological targets. researchgate.netnih.govmdpi.com This allows for the virtual screening of large libraries of compounds and the rational design of new molecules with enhanced biological activity.
Table 2: Application of Computational Methods
| Computational Method | Application | Insights Gained |
| Density Functional Theory (DFT) | Elucidation of electronic structure, reaction mechanisms, and spectroscopic properties. | Understanding of reactivity, stability of isomers, and prediction of spectral data. |
| Molecular Docking | Prediction of binding modes and affinities to biological targets. | Rational design of potential therapeutic agents and understanding of structure-activity relationships. |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonding and intermolecular interactions. | Detailed understanding of the nature of chemical bonds and non-covalent interactions. |
Broader Interdisciplinary Applications and Intersections with Other Scientific Fields
The unique structural features of this compound suggest its potential for application in a variety of scientific fields beyond traditional organic synthesis.
Medicinal Chemistry: 1,2,4-Triazole derivatives are known to exhibit a wide range of pharmacological activities, including antifungal, antibacterial, antiviral, and anticancer properties. nih.govresearchgate.netchemmethod.com The nitrile group can also be a key pharmacophoric feature. The exploration of derivatives of this compound as potential therapeutic agents is a significant area for future research.
Agrochemicals: The 1,2,4-triazole scaffold is present in a number of commercially successful fungicides and herbicides. arkema.com The development of new derivatives of this compound could lead to the discovery of novel crop protection agents.
Coordination Chemistry and Materials Science: The nitrogen atoms of the triazole ring can act as ligands for metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). nih.govresearchgate.netmdpi.com These materials can have interesting properties, such as porosity, catalysis, and luminescence, making them suitable for applications in gas storage, separation, and sensing. The nitrile group could also participate in coordination or be a site for post-synthetic modification within a framework.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-methyl-1H-1,2,4-triazole-5-carbonitrile, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via functionalization of the triazole core. For example, chloromethylation of 1-methyl-1H-1,2,4-triazole using formaldehyde and hydrochloric acid under reflux conditions (50–60°C, 6–8 hours) can yield intermediates, followed by cyanide substitution. Optimization involves controlling stoichiometry (e.g., 1:1.2 molar ratio of triazole to formaldehyde) and monitoring reaction progress via TLC or HPLC .
- Critical Parameters : Temperature control and pH adjustment (neutral to mildly acidic) are crucial to avoid side reactions like over-chlorination or hydrolysis of the nitrile group.
Q. How should researchers validate the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR Spectroscopy : NMR (DMSO-d6: δ 8.2–8.5 ppm for triazole protons) and NMR (δ 115–120 ppm for nitrile carbon) confirm structural assignments .
- IR Spectroscopy : A sharp peak near 2240 cm^{-1 confirms the presence of the nitrile group .
- Mass Spectrometry : ESI-MS ([M+H] at m/z 138.1) ensures molecular weight consistency .
- Purity Assessment : HPLC with a C18 column (acetonitrile/water gradient) should achieve ≥98% purity, with retention times cross-referenced against standards .
Q. What common functionalization reactions are feasible at the carbonitrile group?
- Substitution Reactions : The nitrile group can undergo nucleophilic substitution with amines (e.g., benzylamine in ethanol, 70°C, 12 hours) to form amidines or with thiols (e.g., mercaptoethanol under basic conditions) to yield thioamides .
- Reduction : Catalytic hydrogenation (H, Pd/C, ethanol) reduces the nitrile to a primary amine, useful for further derivatization .
Advanced Research Questions
Q. How does the electronic configuration of the triazole ring influence reactivity in cross-coupling reactions?
- Mechanistic Insight : The electron-deficient nature of the 1,2,4-triazole ring (due to nitrogen positioning) enhances electrophilic substitution at the 5-position. DFT calculations reveal a charge density of −0.32 e at the nitrile-bearing carbon, favoring nucleophilic attacks .
- Case Study : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh), KCO, DMF, 100°C) demonstrates regioselectivity at the nitrile-adjacent site, with yields >75% when electron-withdrawing substituents are present on the boronic acid .
Q. What strategies resolve contradictions in crystallographic data for triazole derivatives?
- Crystallographic Refinement : Use SHELXL for small-molecule refinement, applying TWIN/BASF commands for twinned crystals. For ambiguous electron density (e.g., disordered nitrile groups), iterative refinement with restraints on bond lengths (C≡N: 1.14–1.16 Å) improves accuracy .
- Validation Tools : Cross-check with PLATON’s ADDSYM algorithm to detect missed symmetry and R convergence below 5% .
Q. How can computational modeling predict bioactivity trends for this compound derivatives?
- In Silico Workflow :
Docking Studies : AutoDock Vina with cytochrome P450 (PDB: 3NXU) identifies binding poses (ΔG ≤ −8.5 kcal/mol suggests strong inhibition).
QSAR Models : Train models using descriptors like LogP (optimal range: 1.5–2.5) and polar surface area (<90 Ų) to predict antimicrobial IC values .
- Validation : Compare with in vitro assays (e.g., MIC against E. coli: 8–16 µg/mL) to refine predictive accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
